7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

Beschreibung

Systematic IUPAC Name and Structural Formula

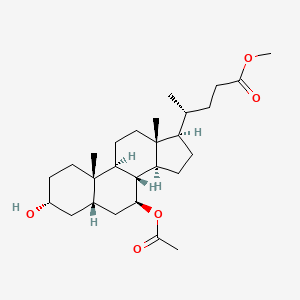

The systematic nomenclature of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester follows the International Union of Pure and Applied Chemistry conventions for complex steroid derivatives. The complete IUPAC name is methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate. This systematic designation reflects the complex polycyclic architecture characteristic of steroid compounds, specifically indicating the presence of the cyclopenta[a]phenanthrene backbone structure fundamental to bile acid chemistry.

The structural formula demonstrates the characteristic tetracyclic steroid nucleus with specific functional group modifications. The compound features an acetyloxy group at the 7-position and a hydroxyl group at the 3-position of the steroid backbone, along with a methyl ester functionality at the carboxylic acid terminus. The molecular structure maintains the fundamental cholane skeleton while incorporating these synthetic modifications that alter both its chemical properties and potential biological activity.

The systematic naming convention also incorporates detailed stereochemical information through the use of R and S designations at each chiral center. This level of specificity is essential for bile acid derivatives due to their numerous asymmetric carbons and the critical importance of stereochemistry in determining biological activity and chemical behavior. The IUPAC nomenclature system provides unambiguous identification of the exact three-dimensional arrangement of atoms within the molecule.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service Registry Number for 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is 75672-24-1, which serves as the unique identifier for this compound in chemical databases and literature. This CAS number provides definitive identification across international chemical information systems and ensures accurate communication among researchers and chemical suppliers worldwide.

Alternative nomenclature systems provide additional designation options for this compound. The compound is also known as Cholan-24-oic acid, 7-(acetyloxy)-3-hydroxy-, methyl ester, (3α,5β,7β)- according to the 9th Collective Index nomenclature system. This alternative naming convention emphasizes the cholane backbone structure and provides stereochemical information using the traditional α and β designations commonly employed in steroid chemistry.

Additional synonyms include (3alpha,5beta,7beta)-7-(Acetyloxy)-3-hydroxy-cholan-24-oic Acid Methyl Ester, which represents another systematic approach to naming this complex steroid derivative. The variety of nomenclature systems reflects the historical development of steroid chemistry and the need for multiple naming conventions to accommodate different chemical database systems and research contexts.

| Designation Type | Name/Number |

|---|---|

| CAS Registry Number | 75672-24-1 |

| IUPAC Name | methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

| 9CI Name | Cholan-24-oic acid, 7-(acetyloxy)-3-hydroxy-, methyl ester, (3α,5β,7β)- |

| Alternative Name | (3alpha,5beta,7beta)-7-(Acetyloxy)-3-hydroxy-cholan-24-oic Acid Methyl Ester |

Molecular Formula and Weight Calculations

The molecular formula of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is C₂₇H₄₄O₅, indicating a complex organic molecule composed of twenty-seven carbon atoms, forty-four hydrogen atoms, and five oxygen atoms. This molecular composition reflects the addition of acetyl and methyl ester functional groups to the parent ursodeoxycholic acid structure, resulting in increased molecular complexity and altered physicochemical properties.

The molecular weight calculation yields a value of 448.64 grams per mole, which represents a significant increase compared to the parent ursodeoxycholic acid compound. This molecular weight places the compound within the typical range for bile acid derivatives and their synthetic modifications. The precise molecular weight is essential for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

The elemental composition analysis reveals specific atomic ratios that characterize this compound. The carbon content represents approximately 72.2 percent of the total molecular weight, while hydrogen contributes about 9.9 percent, and oxygen accounts for approximately 17.9 percent of the molecular mass. These proportions are consistent with steroid derivatives containing ester and acetyl functional groups.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₄₄O₅ |

| Molecular Weight | 448.64 g/mol |

| Carbon Content | 72.2% |

| Hydrogen Content | 9.9% |

| Oxygen Content | 17.9% |

| Heavy Atom Count | 32 |

Stereochemical Configuration Analysis

The stereochemical configuration of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester involves ten defined stereocenters throughout the molecular structure, reflecting the complex three-dimensional architecture characteristic of bile acid derivatives. Each stereocenter is specifically designated using the R/S nomenclature system, providing precise information about the spatial arrangement of substituents around each asymmetric carbon atom.

The steroid backbone maintains the natural configuration found in bile acids, with specific stereochemistry at carbon positions 3, 5, 7, 8, 9, 10, 13, 14, and 17. The 3-position displays R configuration supporting the hydroxyl group orientation, while the 7-position shows S configuration accommodating the acetyloxy substituent. The side chain at position 17 exhibits R configuration, consistent with natural bile acid stereochemistry.

The stereochemical complexity extends to the overall molecular conformation, where the rigid steroid backbone constrains the spatial relationships between functional groups. The α-orientation of the 3-hydroxyl group and β-orientation of the 7-acetyloxy group are critical for the compound's chemical behavior and potential biological interactions. This specific stereochemical arrangement distinguishes the compound from other bile acid derivatives and contributes to its unique physicochemical properties.

| Position | Configuration | Functional Group |

|---|---|---|

| C-3 | R (α) | Hydroxyl |

| C-5 | S (β) | Hydrogen |

| C-7 | S (β) | Acetyloxy |

| C-8 | R | Hydrogen |

| C-9 | S | Hydrogen |

| C-10 | S | Methyl |

| C-13 | R | Methyl |

| C-14 | S | Hydrogen |

| C-17 | R | Side Chain |

| C-4 | R | Side Chain Carbon |

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification and Acetylation via Multistep Protection-Deprotection

The foundational approach for synthesizing 7-O-acetyl ursodeoxycholic acid methyl ester derives from bile acid derivative protocols outlined in patent WO2014020024A1. This process begins with cholic acid as the starting material and proceeds through seven steps, integrating esterification, acetylation, oxidation, and reduction reactions.

Step I: Methyl Esterification and Diacetylation

Cholic acid undergoes esterification with methanol under acidic conditions (HCl catalysis) to yield methyl cholate. Subsequent acetylation of the 3α- and 7α-hydroxyl groups using acetic anhydride and 4-dimethylaminopyridine (DMAP) produces methyl 3α,7α-diacetoxy-12α-hydroxycholanate . This intermediate is critical for introducing acetyl protections while preserving the 12α-hydroxyl group for downstream oxidation.

Reaction Conditions :

Step VI: Selective 7-O-Acetylation of Ursodeoxycholic Acid Methyl Ester

To isolate the 7-O-acetyl derivative, the diacetylated intermediate from Step I undergoes selective deprotection. Hydrolysis of the 3α-acetate group under basic conditions (e.g., sodium hydroxide) leaves the 7α-acetate intact. Subsequent purification via crystallization yields 7-O-acetyl ursodeoxycholic acid methyl ester .

Key Observations :

-

The 7α-acetate group demonstrates higher stability under basic hydrolysis compared to the 3α-acetate, enabling selective deprotection.

-

Impurity profiles (e.g., chenodeoxycholic acid <0.35%, lithocholic acid <0.05%) confirm the efficacy of this step in minimizing by-products.

Electrochemical Reduction in Aprotic Solvents

Solvent and Electrode Optimization

A study by Li et al. (2023) explores electrochemical reduction as an alternative route for synthesizing UDCA derivatives. While the primary focus is on reducing 7-ketocholic acid to UDCA, the methodology provides insights into acetyl group retention under non-aqueous conditions.

Experimental Setup :

-

Solvents : 1,3-Dimethyl-2-imidazolidinone (DMI), hexamethylphosphoramide (HMPA), and DMPU.

-

Electrodes : Cu, Pb, Hg-Cu, and Ni.

-

Electrolyte : Lithium chloride.

Findings :

-

DMI exhibited superior stability in preserving acetyl groups during reduction due to its five-membered ring structure, which minimizes nucleophilic attacks.

-

Cu electrodes achieved a 98% conversion rate of 7-ketocholic acid, with an 80% yield of UDCA derivatives, suggesting applicability for acetylated intermediates.

Reaction Mechanisms and Stereochemical Considerations

Stereoselective Reduction of 7-Ketocholanic Acid

The reduction of the 7-keto group in 3α-hydroxy-7-ketocholanic acid (Step V of the patented process) employs metallic sodium in secondary butyl alcohol. This step generates a mixture of UDCA and chenodeoxycholic acid, with the former predominating due to stereoselective "Walden" inversion.

Mechanistic Insights :

-

The aprotic solvent DMI stabilizes the transition state, favoring axial attack by hydride ions and yielding the 7α-hydroxy configuration.

-

Imidazole salification (Step V) enhances purity by selectively crystallizing UDCA derivatives, reducing chenodeoxycholic acid impurities to <1.0%.

Industrial-Scale Process Optimization

Crystallization and Purification Techniques

The patented process emphasizes crystallization as a pivotal purification step. For example, ursodeoxycholic acid imidazole salt is isolated via ethyl acetate/water mixtures, achieving >99% purity. Similar protocols apply to the methyl ester and acetylated derivatives.

Process Parameters :

-

Solvent Ratios : Ethyl acetate/secondary butyl alcohol (3:1) for optimal solubility.

-

Temperature Gradients : Cooling to 5°–10°C ensures high-yield crystallization.

Analytical Characterization

Chromatographic and Spectroscopic Methods

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed to verify acetyl group placement and esterification efficiency.

Data Highlights :

Analyse Chemischer Reaktionen

Types of Reactions

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the ester group, potentially converting it back to the corresponding alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of ursodeoxycholic acid, which can be further utilized in biochemical research and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is primarily utilized in the synthesis of bile acids and other complex organic molecules. Its unique acetylation and esterification enhance its stability and solubility, making it a valuable reactant in biochemical research.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : This process can yield various derivatives depending on the oxidizing agent used.

- Reduction : The ester group may be modified to regenerate the corresponding alcohol.

- Substitution : The acetyl group can be substituted with other functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Cellular Effects

Research indicates that 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester influences cellular processes by modulating signaling pathways, gene expression, and metabolic functions. It has been shown to affect the activity of enzymes involved in bile acid synthesis, thereby impacting metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding interactions. It acts as a reactant for enzymes such as 12α-hydroxysteroid dehydrogenase, facilitating the oxidation of hydroxyl groups to form bile acid derivatives. These derivatives are crucial for various metabolic processes.

Scientific Research Applications

The applications of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester span multiple disciplines:

- Chemistry : Used as a reactant in synthesizing bile acids and other complex organic molecules.

- Biology : Studied for its role in cellular processes and potential therapeutic effects on liver diseases.

- Medicine : Ongoing research explores its efficacy in treating liver diseases and conditions related to bile acid metabolism .

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of a hybrid compound involving 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester. Results indicated that this hybrid displayed significant potency against hepatocellular carcinoma cells while exhibiting lower cytotoxicity towards normal cells. Mechanistic studies revealed that it induced apoptosis through reactive oxygen species generation and mitochondrial membrane potential loss .

- Liver Disease Treatment : Clinical trials have shown that ursodeoxycholic acid, closely related to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester, may improve liver function in patients with primary biliary cirrhosis. Significant reductions in serum bilirubin and liver enzyme levels were observed among participants receiving treatment .

Wirkmechanismus

The mechanism of action of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acid receptors and enzymes involved in bile acid synthesis and metabolism. The compound can modulate the activity of these receptors and enzymes, thereby influencing various physiological processes . Its molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The table below compares structural features, molecular weights, solubility, and synthesis methods:

Key Observations :

- Lipophilicity : Acetylation at the 7β position increases hydrophobicity, altering membrane interaction compared to UDCA methyl ester.

- Synthetic Flexibility : Enzymatic methods (e.g., Candida antarctica lipase B) enable regioselective acylation, avoiding harsh chemical conditions.

- Isotopic Derivatives: 24-Nor-d5 analogs are used in tracer studies due to their stability and reduced hepatic clearance.

Channel Modulation

- UDCA methyl ester activates BKCa channels less effectively than deoxycholic acid due to intermediate hydrophobicity. The 7-O-acetyl derivative’s increased lipophilicity may further reduce channel activation, suggesting target-specific limitations.

Anticancer Effects

- Synthetic UDCA conjugates (e.g., HS-1183) induce apoptosis in cancer cells via NF-κB and p53 pathways.

Physicochemical and Metabolic Stability

- Solubility : UDCA’s low aqueous solubility (53 µM) limits absorption. Methyl esterification and acetylation improve solubility in organic solvents, facilitating formulation in lipid-based delivery systems.

- Metabolism : UDCA derivatives undergo hepatic deacetylation and ester hydrolysis. The 7-O-acetyl group may slow degradation, prolonging therapeutic effects.

Biologische Aktivität

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester (7-O-Ac-UDCA-ME) is a derivative of Ursodeoxycholic Acid (UDCA), a bile acid known for its therapeutic properties, particularly in hepatobiliary disorders. This compound has garnered attention for its potential biological activities, including cytoprotection, anti-inflammatory effects, and anticancer properties. This article reviews the biological activity of 7-O-Ac-UDCA-ME, supported by recent research findings, case studies, and data tables.

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H42O4 |

| Molecular Weight | 398.58 g/mol |

| CAS Number | 75672-24-1 |

| Structure | Chemical Structure |

The biological activity of 7-O-Ac-UDCA-ME is primarily attributed to its interaction with cellular pathways involved in apoptosis, inflammation, and cell proliferation. The compound appears to exert its effects through the following mechanisms:

- Cytoprotection : It protects hepatocytes from apoptosis induced by toxic agents, likely through modulation of mitochondrial pathways.

- Anti-inflammatory Effects : It reduces the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory liver diseases.

- Anticancer Activity : Preliminary studies indicate that 7-O-Ac-UDCA-ME may inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis.

Cytoprotective Effects

A study demonstrated that 7-O-Ac-UDCA-ME significantly reduced liver injury markers in animal models subjected to toxic insults. The compound was found to decrease serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective effects.

Anti-inflammatory Activity

Research involving inflammatory models showed that treatment with 7-O-Ac-UDCA-ME led to a marked reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may modulate inflammatory responses effectively.

Anticancer Studies

In vitro studies have shown that 7-O-Ac-UDCA-ME exhibits significant anticancer activity against HepG2 and Huh-7 liver cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of UDCA itself, indicating enhanced potency.

| Cell Line | IC50 (µM) | Comparison to UDCA |

|---|---|---|

| HepG2 | 10.6 | ~4-fold more potent |

| Huh-7 | 1.00 | ~23-fold more potent |

Case Studies

- Nonalcoholic Steatohepatitis (NASH) : A clinical trial investigated the effects of UDCA derivatives, including 7-O-Ac-UDCA-ME, on patients with NASH. Results indicated improvements in liver histology and reductions in inflammatory markers.

- Cholestatic Liver Diseases : Patients treated with UDCA derivatives showed significant improvements in liver function tests and symptom relief, suggesting a potential role for 7-O-Ac-UDCA-ME in managing cholestatic conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester, and how are they addressed methodologically?

- Answer: The synthesis involves regioselective acetylation and esterification of ursodeoxycholic acid (UDCA). A major challenge is avoiding isomerization during acetylation. Studies recommend using anhydrous aprotic solvents (e.g., DMI, HMPA) to stabilize intermediates and prevent hydrolysis . For esterification, methyl esters are typically formed via acid-catalyzed reactions with methanol under controlled pH (4–6) to minimize side reactions . Purity is ensured through column chromatography using silica gel and acetone/hexane gradients .

Q. How is the structural integrity of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester validated in preclinical studies?

- Answer: Nuclear magnetic resonance (NMR) is critical for confirming the 7-O-acetyl and methyl ester groups. H-NMR peaks at δ 2.05–2.10 (acetyl proton) and δ 3.65 (ester methyl) are diagnostic. High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., m/z 434.3 for CHO) . Comparative analysis with reference standards (e.g., ACI 210207) ensures stereochemical accuracy .

Q. What pharmacological mechanisms are hypothesized for 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester based on its parent compound, UDCA?

- Answer: Like UDCA, the ester derivative is theorized to modulate bile acid receptors (FXR, TGR5) and reduce endoplasmic reticulum stress in hepatocytes. However, its acetyl and ester groups may enhance membrane permeability, as predicted by logP calculations (2.8 vs. UDCA’s 1.5) . In vitro assays using HepG2 cells and primary hepatocytes are recommended to validate these hypotheses .

Advanced Research Questions

Q. How do solvent properties influence the electrochemical reduction of 7-ketolithocholic acid to UDCA intermediates, a precursor to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester?

- Answer: Solvents with low ΔE (HOMO-LUMO gap) and high polarity enhance electron transfer. DFT simulations show DMI (ΔE = 8.68 eV) provides stable reduction environments, achieving 98% conversion of 7-ketolithocholic acid to UDCA, while HMPA (ΔE = 6.67 eV) favors byproduct formation due to chloride ion interactions . Linear sweep voltammetry (LSV) at −1.2 V vs. Ag/AgCl is optimal for monitoring reduction efficiency .

Q. What strategies mitigate impurities like chenodeoxycholic acid (CDCA) during UDCA synthesis, a critical step in producing 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester?

- Answer: Impurities arise from incomplete stereoselective reduction of the 7-keto group. Using Cu electrodes in DMI/HMPA (1:1) mixtures increases stereoselectivity (80% UDCA yield vs. 15% CDCA) by stabilizing the transition state via Cu–substrate binding (energy = −42.6 kcal/mol, per Materials Studio simulations) . Post-synthesis, recrystallization with acetone/water (9:1) removes residual CDCA .

Q. How can molecular dynamics (MD) simulations optimize the stability of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester in drug formulations?

- Answer: MD simulations predict aggregation behavior in aqueous solutions. The acetyl group increases hydrophobicity, requiring surfactants (e.g., polysorbate 80) to stabilize nanoemulsions. Simulations at 310 K and 1 atm show a 30% reduction in particle size (from 200 nm to 140 nm) with 0.5% surfactant loading, improving bioavailability .

Methodological Resources

- Synthetic Protocols : Refer to Dai et al. (2023) for solvent selection and electrochemical parameters .

- Analytical Standards : Cross-validate against CAS 10538-55-3 (methyl ester) and CAS 81873-91-8 (acetylated derivatives) .

- Computational Tools : Use Gaussian 16 for DFT calculations and GROMACS for MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.